molecular formula C12H18Cl2N2 B1388246 (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1024010-90-9

(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B1388246
CAS No.: 1024010-90-9
M. Wt: 261.19 g/mol
InChI Key: LQADNDJRIUBIRR-MBORUXJMSA-N
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Description

(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic compound featuring a benzyl group attached to a diazabicyclo[2.2.1]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This method involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to achieve higher yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure the formation of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • (1R,4R)-5-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

  • (2S,4R)-4-Aminoproline methyl esters

Uniqueness: (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group, which differentiates it from other similar compounds.

This comprehensive overview provides a detailed understanding of (1R,4R)-2-Benzyl-2,5-diazabicyclo[221]heptane dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-MBORUXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
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(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 4
Reactant of Route 4
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 5
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 6
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

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